molecular formula C13H18 B14270573 Benzene, (3-ethyl-2-pentenyl)- CAS No. 134165-97-2

Benzene, (3-ethyl-2-pentenyl)-

Cat. No.: B14270573
CAS No.: 134165-97-2
M. Wt: 174.28 g/mol
InChI Key: GTMNROCFJMBFPK-UHFFFAOYSA-N
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Description

Benzene, (3-ethyl-2-pentenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-ethyl-2-pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Benzene, (3-ethyl-2-pentenyl)- often involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), nitro compounds.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.

Scientific Research Applications

Chemistry: Benzene, (3-ethyl-2-pentenyl)- is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Research has explored the potential biological activities of derivatives of Benzene, (3-ethyl-2-pentenyl)-. These studies focus on its interactions with biological macromolecules and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances, dyes, and polymers. Its aromatic nature and reactivity make it suitable for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

  • Benzene, (3-ethyl-2-butenyl)-
  • Benzene, (3-ethyl-2-hexenyl)-
  • Benzene, (3-ethyl-2-propenyl)-

Comparison: Benzene, (3-ethyl-2-pentenyl)- is unique due to the specific positioning and length of its alkyl substituent. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to Benzene, (3-ethyl-2-butenyl)-, the additional carbon in the pentenyl group can lead to different steric and electronic effects, impacting the compound’s chemical behavior .

Properties

CAS No.

134165-97-2

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3-ethylpent-2-enylbenzene

InChI

InChI=1S/C13H18/c1-3-12(4-2)10-11-13-8-6-5-7-9-13/h5-10H,3-4,11H2,1-2H3

InChI Key

GTMNROCFJMBFPK-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC1=CC=CC=C1)CC

Origin of Product

United States

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